Computed Lipophilicity (XLogP3) Comparison: Mesityl vs. m-Tolyl Amide
The mesityl (2,4,6-trimethylphenyl) amide substituent in the target compound increases calculated lipophilicity compared to the less substituted m-tolyl (3-methylphenyl) analog. Based on PubChem-computed XLogP3 values, the target compound has an XLogP3 of 3.3, whereas the m-tolyl analog (2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide) has a computed XLogP3 of 2.9 [1][2]. This difference of 0.4 log units corresponds to a ~2.5-fold higher partition coefficient for the mesityl derivative, which may translate into enhanced membrane permeability and differing tissue distribution profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide; XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | PubChem-computed XLogP3 values (release 2025.09.15) |
Why This Matters
Higher lipophilicity can critically influence absorption, blood-brain barrier penetration, and non-specific protein binding, making the mesityl analog a differentiated candidate for applications requiring enhanced membrane partitioning.
- [1] PubChem Compound Summary for CID 7207345, N-mesityl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 126961425, 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide. National Center for Biotechnology Information, 2025. View Source
